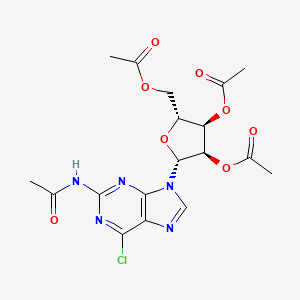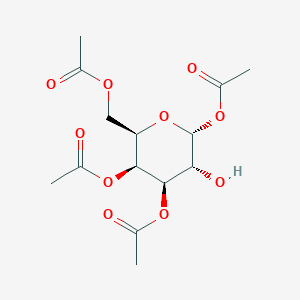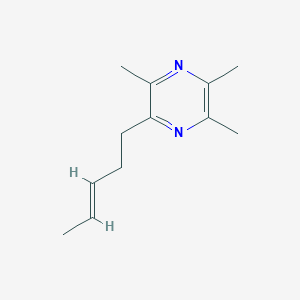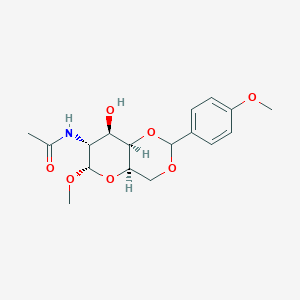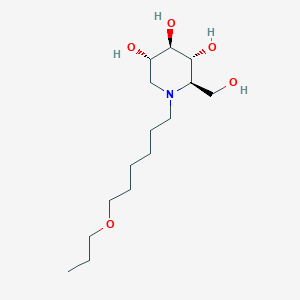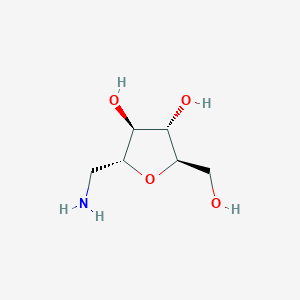![molecular formula C₂₀H₃₀ClN₃O₄Si B1139925 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- CAS No. 115479-39-5](/img/structure/B1139925.png)
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves solid-liquid phase-transfer glycosylation, using specific silylated and protected ribofuranosyl donors to yield protected β-D-nucleosides stereoselectively. The synthesis approach aims to introduce various substituents at the pyrrolopyrimidine moiety, facilitating further functionalization and exploration of biological activities. These methods offer a versatile pathway to a broad range of pyrrolopyrimidine nucleosides, with implications for developing potential therapeutic agents (Rosemeyer & Seela, 1988).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by their pyrrolopyrimidine core, substituted at various positions to modulate the compound's physical and chemical properties. X-ray crystallography studies reveal slight puckering in the pyrrolopyrimidine unit and its spatial orientation concerning the ribofuranosyl unit, crucial for understanding the compound's interaction with biological targets. Hydrogen bonding plays a vital role in stabilizing the crystal structure, highlighting the importance of molecular geometry in the compound's biological activity (Gainsford, Fröhlich, & Evans, 2010).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and functional group transformations, enabling the synthesis of structurally diverse compounds. These reactions are critical for modifying the molecule's biological properties and enhancing its therapeutic potential. The reactivity of functional groups, such as cyano and chloro substituents, towards nucleophiles, is a key aspect of the compound's chemistry, offering pathways to novel derivatives with potential pharmacological applications (Hinshaw et al., 1969).
Scientific Research Applications
Antimalarial and Antimicrobial Applications
The compound has been studied for its potential as an antimalarial drug, showcasing the role of its structural derivatives in medicinal chemistry. For instance, a study highlighted the structural characteristics of a related compound, underscoring its potential utility in antimalarial drug development due to the presence of a water molecule of crystallization, which influences its melting points and possibly its biological activity (Gainsford, Fröhlich, & Evans, 2010). Furthermore, the synthesis and biological screening of novel nucleoside analogues have demonstrated antimicrobial properties, suggesting the importance of this compound in developing new antimicrobial agents (Kumar, Singh, & Yadav, 2001).
Cancer Research
In cancer research, derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized and investigated for their antitumor properties. This includes the exploration of bicyclic nucleoside analogues that exhibited potential antiproliferative properties against cancer cell lines, signifying the role of this chemical scaffold in oncology (Mieczkowski et al., 2015).
Glycosylation Studies
Significant research has focused on the glycosylation of pyrrolo[2,3-d]pyrimidines, which is crucial for the synthesis of nucleoside analogues with potential therapeutic applications. Studies on the glycosylation processes have led to the formation of regioisomers, which are important for understanding the chemical behavior of these compounds and their subsequent biological activities (Leonard et al., 2009).
Synthesis and Structural Studies
The synthesis and crystal structure analysis of derivatives provide insights into their potential applications in drug design. For instance, crystal structure investigations have helped elucidate the properties of halogenated derivatives, offering a foundation for designing nucleoside analogues with enhanced biological activities (Seela, Ming, Budow, Eickmeier, & Reuter, 2008).
Safety And Hazards
The safety and hazards of this compound are not fully known. However, it is important to handle it with care and follow all safety guidelines when working with it19.
Future Directions
The future directions for the research and development of this compound are promising. It has been identified as a promising antiviral agent against flaviviruses5. Furthermore, it has been demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure5. This opens up new possibilities for the design of small molecules against flaviviruses, an important group of human pathogens5.
properties
IUPAC Name |
[(3aS,4R,6R)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4Si/c1-19(2,3)29(6,7)25-10-13-14-15(28-20(4,5)27-14)18(26-13)24-9-8-12-16(21)22-11-23-17(12)24/h8-9,11,13-15,18H,10H2,1-7H3/t13-,14?,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFANUVYJLNMOM-NYELBAIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO[Si](C)(C)C(C)(C)C)N3C=CC4=C3N=CN=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676203 | |
| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- | |
CAS RN |
115479-39-5 | |
| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

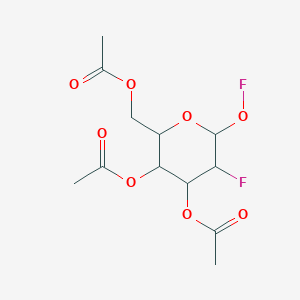
![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

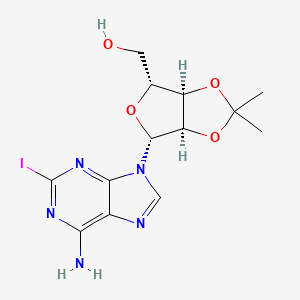
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
